molecular formula C19H22N4O B13941609 2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine

2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine

Cat. No.: B13941609
M. Wt: 322.4 g/mol
InChI Key: NDEZSOGYOZIQEW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine is a complex organic compound characterized by its unique structure, which includes pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-heptanone: Shares the dimethyl substitution but differs in the overall structure and functional groups.

    2,6-Dimethyl-4-heptanol: Similar in terms of the dimethyl substitution but contains an alcohol group instead of the oxadiazole and pyridine rings.

Uniqueness

What sets 2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine apart is its combination of the oxadiazole and pyridine rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2,6-dimethylpyridin-4-yl)-5-[2-methyl-6-(2-methylpropyl)pyridin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H22N4O/c1-11(2)6-17-10-16(9-14(5)21-17)19-23-22-18(24-19)15-7-12(3)20-13(4)8-15/h7-11H,6H2,1-5H3

InChI Key

NDEZSOGYOZIQEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=NN=C(O2)C3=CC(=NC(=C3)C)CC(C)C

Origin of Product

United States

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